Ent-manool
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Overview
Description
Ent-manool is a labdane diterpenoid in which the labdane skeleton has double bonds at positions 8(17) and 14 and carries an S-hydroxy group at position 13. It has a role as a metabolite. It is a tertiary alcohol and a labdane diterpenoid.
Scientific Research Applications
Isolation and Structural Analysis
In a study conducted by Urzúa, Tojo, and Soto (1995), ent-manool was isolated from the resinous exudate of Haplopappus diplopappus. This research highlighted the structural analysis of this compound through chemical and spectroscopic evidence, demonstrating its significance in the field of organic chemistry and phytochemistry (Urzúa, Tojo, & Soto, 1995).
Role in Biosynthesis
Carman and Duffield (1993) explored the biosynthesis of labdanoids, including this compound. This study surveyed the co-occurrence of normal- and ent-labdanes in nature and investigated the optical purity of naturally occurring manool and abienol. This research is pivotal in understanding the natural production and purity of this compound (Carman & Duffield, 1993).
Diterpene Synthesis Research
Itoh et al. (2021) conducted a study on diterpene synthases in cultivated rice, which included the synthesis of this compound. This research provided insights into the functional diversification of these synthases over time, indicating this compound's role in plant biochemistry and its potential applications in agricultural biotechnology (Itoh et al., 2021).
Properties
Molecular Formula |
C20H34O |
---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |
InChI |
InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,19-,20+/m1/s1 |
InChI Key |
CECREIRZLPLYDM-LFGUQSLTSA-N |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1CCC(=C)[C@H]2CC[C@@](C)(C=C)O)(C)C |
SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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